Cyclopropyl-4,4-diethoxy-but-2-yn-1-one

Description

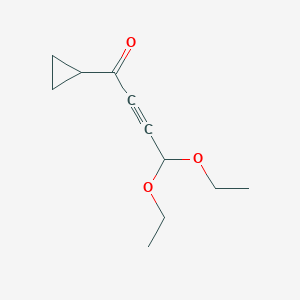

Cyclopropyl-4,4-diethoxy-but-2-yn-1-one is a specialized organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. It is synthesized via a multi-step process involving:

- 3,3-Diethoxy-1-propyne as a starting reagent.

- Reaction with cyclopropanecarboxylic acid methoxy-methyl-amide under argon at low temperatures (-70°C to -30°C).

- Purification via silica gel chromatography (heptane/ethyl acetate 20:1), yielding a colorless oil with a high purity (76% yield) .

Key characteristics include:

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-cyclopropyl-4,4-diethoxybut-2-yn-1-one |

InChI |

InChI=1S/C11H16O3/c1-3-13-11(14-4-2)8-7-10(12)9-5-6-9/h9,11H,3-6H2,1-2H3 |

InChI Key |

NDCCYOLWFNPISN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#CC(=O)C1CC1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Structural Influence on Reactivity :

- The cyclopropane ring in this compound enhances steric and electronic properties, facilitating regioselective reactions in pyrimidine synthesis. In contrast, phenyl-substituted analogs (e.g., hypothetical 4-phenyl derivatives) may exhibit reduced reactivity due to steric bulk .

Yield and Synthetic Efficiency: The optimized synthesis of this compound achieves a 76% yield, surpassing typical yields (~50%) for structurally similar alkynones, likely due to precise temperature control (-70°C) and reagent stoichiometry .

Therapeutic Relevance: Unlike simpler diethoxy alkynones (e.g., 3,3-Diethoxy-1-propyne), this compound is tailored for medicinal chemistry. Its incorporation into pyrimidine derivatives highlights its role in targeting GABA receptors, a mechanism less common in non-cyclopropane analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.